7-Methylimidazo[1,2-a]pyridine-8-carbonitrile hydrochloride
Description
7-Methylimidazo[1,2-a]pyridine-8-carbonitrile hydrochloride is a heterocyclic compound featuring a fused imidazo[1,2-a]pyridine core substituted with a methyl group at position 7 and a carbonitrile group at position 6. The hydrochloride salt enhances its solubility, making it suitable for industrial and pharmaceutical applications. It is commercially available as an intermediate for agrochemicals, active pharmaceutical ingredients (APIs), and catalysts, with compliance to REACH and ISO standards .
Properties
IUPAC Name |
7-methylimidazo[1,2-a]pyridine-8-carbonitrile;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7N3.ClH/c1-7-2-4-12-5-3-11-9(12)8(7)6-10;/h2-5H,1H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ICNIZFGEUGZRAW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=NC=CN2C=C1)C#N.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8ClN3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.63 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-Methylimidazo[1,2-a]pyridine-8-carbonitrile hydrochloride typically involves multicomponent reactions, condensation, and oxidative coupling . One common method includes the reaction of 2-aminopyridine with acetonitrile in the presence of a base, followed by cyclization and subsequent chlorination to obtain the hydrochloride salt .
Industrial Production Methods: Industrial production of this compound often employs large-scale batch reactors where the reaction conditions are optimized for yield and purity. The process involves careful control of temperature, pH, and reaction time to ensure consistent product quality .
Chemical Reactions Analysis
Types of Reactions: 7-Methylimidazo[1,2-a]pyridine-8-carbonitrile hydrochloride undergoes various chemical reactions, including:
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are facilitated by reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and acetic acid.
Reduction: Sodium borohydride, lithium aluminum hydride, and ethanol.
Substitution: Sodium methoxide, potassium tert-butoxide, and dimethyl sulfoxide.
Major Products Formed: The major products formed from these reactions include various substituted imidazo[1,2-a]pyridine derivatives, which are valuable intermediates in pharmaceutical synthesis .
Scientific Research Applications
7-Methylimidazo[1,2-a]pyridine-8-carbonitrile hydrochloride has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 7-Methylimidazo[1,2-a]pyridine-8-carbonitrile hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby blocking substrate access . Additionally, it can modulate signaling pathways by interacting with receptors and altering their conformation .
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Key Structural Variations
The pharmacological and physicochemical properties of imidazo[1,2-a]pyridine derivatives are highly dependent on substituents at positions 2, 7, and 7. Below is a comparative analysis of structurally related compounds:
Table 1: Substituents and Molecular Properties
| Compound Name | Substituents (Position) | Molecular Formula | Key Functional Groups |
|---|---|---|---|
| 7-Methylimidazo[1,2-a]pyridine-8-carbonitrile HCl | 7-Me, 8-CN | C₉H₉ClN₃ | Carbonitrile, Methyl |
| 7-Methoxyimidazo[1,2-a]pyridine-8-carboxylic acid HCl | 7-OMe, 8-COOH | C₉H₉NO₃Cl | Methoxy, Carboxylic Acid |
| 3-Bromo-7-methoxyimidazo[1,2-a]pyridine-8-carbonitrile | 3-Br, 7-OMe, 8-CN | C₉H₆BrN₃O | Bromo, Methoxy, Carbonitrile |
| 5-Indolyl-7-arylimidazo[1,2-a]pyridine-8-carbonitrile | 5-Indolyl, 7-Aryl, 8-CN | C₂₀H₁₄N₄ | Indole, Aryl, Carbonitrile |
| 2-(8-Chloro-2-methylimidazo[1,2-a]pyridin-6-yl)... | 8-Cl, 2-Me, Piperazine variants | C₂₃H₂₅ClN₆O | Chloro, Methyl, Piperazine |
Physicochemical Properties
- Solubility : The hydrochloride salt of the target compound improves aqueous solubility (>50 mg/mL) compared to neutral analogs like 7-methoxy-8-carboxylic acid derivatives .
- LogP : The carbonitrile group reduces lipophilicity (calculated LogP ~1.5) versus methoxy (LogP ~2.1) or bromo-substituted analogs (LogP ~2.8) .
- Thermal Stability : Melting points range from 179–257°C for benzoimidazo[1,2-a]pyridines, influenced by aromaticity and hydrogen bonding .
Industrial and Regulatory Considerations
- Commercial Viability : The target compound is produced at industrial scale (25 kg/drum) for agrochemicals and APIs, unlike research-only analogs like 7-methoxy-carboxylic acid derivatives .
Biological Activity
7-Methylimidazo[1,2-a]pyridine-8-carbonitrile hydrochloride is a compound of significant interest in medicinal chemistry due to its diverse biological activities. It is part of the imidazo[1,2-a]pyridine class, which has been extensively studied for its pharmacological properties, particularly in the context of antibiotic resistance and enzyme inhibition.
Chemical Structure and Properties
The compound features a unique imidazo-pyridine structure that contributes to its biological activity. The methyl group at position 7 and the carbonitrile functionality at position 8 are critical for its interaction with biological targets.
Antituberculosis Activity
Recent studies have highlighted the potential of this compound as an antituberculosis agent . It has shown effectiveness against multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of Mycobacterium tuberculosis (Mtb). The minimum inhibitory concentration (MIC) values indicate potent activity:
| Compound | MIC (μM) | Activity Type |
|---|---|---|
| 7-Methylimidazo[1,2-a]pyridine-8-carbonitrile | 0.07 - 0.14 | XDR-TB |
| Other Imidazo[1,2-a]pyridines | 0.4 - 1.9 | MDR-TB |
Studies have shown that modifications to the imidazopyridine core can significantly enhance or diminish activity against Mtb, emphasizing the importance of structure-activity relationships (SAR) in drug design .
Enzyme Inhibition
The compound has been investigated for its ability to inhibit specific enzymes involved in various biochemical pathways. Its mechanism involves binding to the active site of enzymes, thereby preventing substrate access. This property is particularly relevant in developing treatments for diseases where enzyme inhibition is beneficial .
Case Study 1: In Vitro Efficacy Against Mtb
A study evaluated the efficacy of various imidazo[1,2-a]pyridine derivatives, including this compound, against Mtb strains. The results indicated that this compound exhibited an MIC of 0.045 μM against intracellular Mtb, showcasing its potential as a therapeutic agent .
Case Study 2: Structure-Activity Relationship Analysis
Research focusing on SAR revealed that substituents at specific positions on the imidazopyridine ring could drastically alter biological activity. For instance, replacing the methyl group at position 6 with a chloro group resulted in a significant drop in activity, highlighting the delicate balance between chemical structure and biological function .
The mechanism by which this compound exerts its effects primarily involves:
- Enzyme Binding : The compound binds to target enzymes, inhibiting their activity.
- Receptor Interaction : It may also interact with specific receptors involved in cellular signaling pathways.
These interactions are crucial for its antituberculosis properties and potential applications in other therapeutic areas .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
